Potassium perfluorohexanoate

Description

Historical Context of PFHxA as a Perfluorooctanoic Acid (PFOA) Replacement

The use of PFHxA and related short-chain compounds grew significantly following the phase-out of long-chain PFAS like PFOA and PFOS. ewg.org PFOA, used since the 1940s as an industrial surfactant and in the production of fluoropolymers like Teflon, came under intense scrutiny due to its environmental persistence and health concerns. wikipedia.org This led to initiatives like the U.S. Environmental Protection Agency's PFOA Stewardship Program, which aimed to eliminate PFOA and related chemicals from emissions and products. researchgate.net

As manufacturers phased out PFOA, they sought alternatives that could offer similar properties, such as water and oil repellency. researchgate.net Short-chain compounds like PFHxA were introduced as replacements in many applications, including non-stick cookware, food packaging, water-resistant textiles, and firefighting foams. efs.consultingtechnologynetworks.com They were initially marketed as safer alternatives, partly due to their shorter half-life in the body compared to PFOA. wikipedia.org However, the persistence and mobility of these replacement chemicals have raised new environmental concerns. efs.consultingewg.org

Global Significance of PFHxA as an Environmental Contaminant

The properties that make PFHxA a useful industrial chemical—namely its stability—also make it a significant environmental contaminant. illinois.gov Its resistance to degradation means it persists in soil and water, leading to long-term contamination. efs.consultinguseforesight.io As a short-chain PFAS, PFHxA is highly mobile in water, which allows it to contaminate groundwater and drinking water supplies. europa.eutechnologynetworks.com

Evidence shows that PFHxA has achieved global distribution. It has been detected in various environmental media across the world, from industrialized regions to remote locations like the Arctic. useforesight.ionih.gov This widespread presence indicates that it is subject to long-range environmental transport through pathways such as ocean currents and atmospheric movement. nih.govmeti.go.jp

Research has documented the presence of PFHxA in numerous water sources. A 2019-2020 California monitoring program detected PFHxA in 29-38% of samples from public water systems, with a maximum concentration of 0.3 parts per billion (ppb). ca.gov Studies in other parts of the world have found varying concentrations in surface water, groundwater, and tap water, highlighting its ubiquitous nature as a water contaminant. researchgate.net

Interactive Data Table: Occurrence of PFHxA in Water Sources

The following table summarizes findings on PFHxA concentrations from various international studies.

| Water Source | Location | Concentration Range (ng/L) | Study Reference |

| Groundwater | Near Fluorochemical Plant, China | 10 - 580 | (Bao et al., 2019) researchgate.net |

| Groundwater | Near Landfills, Australia | 2 - 46 | (Hepburn et al., 2019) researchgate.net |

| Streams | Changwon, South Korea | Average: 12.62 | (Environmental Engineering Research, 2025) eeer.org |

| Public Water Systems | California, USA | Average: 11 - 16 | (California Water Board, 2020) ca.gov |

| Seawater | Greenland Sea | 45 - 280 (ΣPFASs) | (Zhao et al., 2012) nih.gov |

Interactive Data Table: PFHxA in Environmental and Human Samples

This table presents data on the detection of PFHxA in various samples, indicating its reach into everyday environments and human populations.

| Sample Type | Location/Context | Detection Frequency / Concentration | Study Reference |

| Food | 13 European Countries (1998-2012) | 0.1 - 24% Quantification Frequency | (EFSA, 2012) ca.gov |

| Indoor Dust | Various Studies | Up to 1,500 ng/g | (Anderson et al., 2019) researchgate.net |

| Building Materials/Textiles | Various Studies | 17 - 25% Detection Frequency | (Janousek et al., 2019) ca.gov |

| Whole Blood | Human Biomonitoring | 100% Detection in some studies | (Averina et al., 2021) mdpi.com |

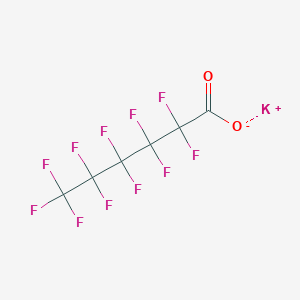

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2.K/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABQBQMLCJSMAR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896626 | |

| Record name | Potassium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3109-94-2 | |

| Record name | Potassium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Perfluorohexanoate

Global Monitoring and Detection Frequencies

Global monitoring programs and numerous scientific studies have confirmed the widespread presence of PFHxA in the environment. nih.govnih.gov Although often found at lower concentrations compared to legacy PFAS like PFOA and perfluorooctanesulfonate (B1231939) (PFOS), its detection is frequent in both contaminated and remote locations. integral-corp.comresearchgate.net The distribution of PFHxA is largely governed by its high water solubility and persistence, which facilitates its transport through the hydrological cycle. nih.gov Point sources of contamination include industrial facilities, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used. nih.govresearchgate.net Non-point sources, such as atmospheric deposition, also contribute to its global distribution. nih.govnih.gov

Due to its chemical properties, aquatic environments are major sinks for PFHxA. nih.gov It is frequently detected in surface waters, groundwater, and even in remote oceanic environments.

PFHxA is commonly detected in surface water bodies such as rivers and lakes. Concentrations can vary significantly, ranging from non-detectable levels in pristine areas to elevated concentrations near industrial or urban centers. For example, in a study of drinking water sources in the Yangtze River Delta, China, PFHxA was detected in all samples, with a maximum concentration of 48.92 ng/L. mdpi.com In contrast, a study in Quebec, Canada, found median concentrations of 1.5 ng/L in the raw water of Lake Memphremagog. canada.ca Surface water concentrations are influenced by direct discharges, runoff, and atmospheric deposition. frontiersin.org In general, concentrations of PFHxA in surface water are often higher than in groundwater in the same region, which can be attributed to direct inputs and runoff. frontiersin.org

Table 1: Reported Concentrations of Perfluorohexanoate (PFHxA) in Surface Waters

| Location | Water Body Type | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Yangtze River Delta, China | Drinking Water Source | Up to 48.92 | mdpi.com |

| Lake Memphremagog, Canada | Raw Lake Water | Median 1.5, Max 3 | canada.ca |

| Ruhr Area, Germany | River | Up to 56 (in drinking water from the area) | integral-corp.com |

The presence of PFHxA in groundwater and drinking water is a significant concern for human exposure. While its detection in areas without direct point-source contamination is generally low and infrequent, it can be found at elevated levels in contaminated regions. integral-corp.comresearchgate.net For instance, in groundwater near a fluorochemical plant in China, PFHxA concentrations ranged from 0.01 to 0.58 µg/L (10 to 580 ng/L). researchgate.net A study in Germany found that outside of a contaminated area, PFHxA was detected in only 6.3% of drinking water samples at concentrations of ≤9 ng/L, whereas within the contaminated Ruhr area, the detection frequency was 75% with levels up to 56 ng/L. integral-corp.com In a nationwide survey of German drinking water, PFHxA was one of the most frequently detected perfluorinated carboxylic acids, found in 43.8% of the 89 samples analyzed. researchgate.net

Table 2: Reported Concentrations of Perfluorohexanoate (PFHxA) in Groundwater and Drinking Water

| Location | Water Source | Concentration Range (ng/L) | Detection Frequency | Reference |

|---|---|---|---|---|

| Germany (nationwide) | Drinking Water | Majority < 9 | 43.8% | researchgate.net |

| Germany (Ruhr area) | Drinking Water | ≤ 56 | 75% | integral-corp.com |

| Germany (outside Ruhr) | Drinking Water | ≤ 9 | 6.3% | integral-corp.com |

| Quebec, Canada | Groundwater | Median 3, Max 30 | 17% | canada.ca |

| China (near fluorochemical plant) | Groundwater | 10 - 580 | Not specified | researchgate.net |

| Australia (near landfills) | Groundwater | 2 - 46 | Not specified | researchgate.net |

The detection of PFHxA in remote marine environments, such as the Arctic and Antarctic, underscores its potential for long-range transport. integral-corp.commdpi.com This transport is believed to occur through a combination of oceanic currents and atmospheric pathways, including the degradation of volatile precursor compounds. integral-corp.comcopernicus.org In surface snow samples from the Antarctic Plateau, PFHxA was detected at an average concentration of 0.22 ng/L. mdpi.com While concentrations in open ocean waters are generally in the low pg/L to ng/L range, they signify the global distribution of this contaminant. nih.govacs.org Studies have shown that while long-chain PFAS tend to accumulate more in sediments, short-chain compounds like PFHxA are more prevalent in the water column. mdpi.com

Table 3: Reported Concentrations of Perfluorohexanoate (PFHxA) in Remote Environments

| Location | Sample Type | Mean Concentration (ng/L) | Reference |

|---|

Soils and sediments act as significant reservoirs for PFAS, including PFHxA. nih.govnih.gov Contamination of terrestrial environments can occur through various pathways, including atmospheric deposition, land application of biosolids, and industrial discharges. researchgate.netitrcweb.org

PFHxA has been detected in soils and sediments globally, even in remote regions. researchgate.netnih.gov Its sorption to soil and sediment is generally weaker than that of long-chain PFAS, meaning it is more mobile and can more readily leach into groundwater. integral-corp.comitrcweb.org However, it still accumulates in terrestrial systems. A background study of shallow soils in Maine, USA, reported PFHxA concentrations ranging from 0.06 to 13.7 ng/g. itrcweb.org In a study of sediments in Hulun Lake, China, short-chain PFCAs, including PFHxA, were the predominant PFAS found in water samples, while long-chain PFCAs were more abundant in the sediment, highlighting the differential partitioning based on chain length. mdpi.comresearchgate.net The vadose zone (the unsaturated zone above the groundwater table) can act as a long-term source of groundwater contamination as PFAS, including PFHxA, slowly leach downwards. researchgate.net

Table 4: Reported Concentrations of Perfluorohexanoate (PFHxA) in Soils

| Location | Soil Type/Depth | Concentration Range (ng/g) | Reference |

|---|---|---|---|

| Maine, USA | Shallow Soil (0-6 inches) | 0.06 - 13.7 | itrcweb.org |

Occurrence in Atmospheric Compartments

The atmosphere is a key medium for the transport of PFAS, including PFHxA, over vast distances. enviro.wiki These substances can be released into the atmosphere from industrial manufacturing facilities, during the use of consumer products, and through the atmospheric degradation of volatile precursor compounds like fluorotelomer alcohols (FTOHs). researchgate.netcopernicus.org Once in the atmosphere, PFAS can exist in either the gas phase or, more commonly for ionic compounds like PFHxA, associated with particulate matter. researchgate.netenviro.wiki This atmospheric transport contributes to their deposition in terrestrial and aquatic ecosystems far from their original sources. enviro.wikinccoast.org

Perfluorohexanoate is frequently detected in atmospheric particles and aerosols across various environments, from heavily industrialized urban centers to remote coastal and high-altitude regions. copernicus.orgacs.orgitrcweb.org As an ionic compound, PFHxA is expected to be primarily associated with aerosols in its non-volatile anionic form. copernicus.org This association with particulate matter facilitates its long-range transport and eventual deposition through wet and dry processes. nccoast.org

Research has confirmed the presence of PFHxA in airborne particulate matter in numerous locations globally. For instance, a study in China identified PFHxA as the second most dominant perfluoroalkyl acid (PFAA) in the atmosphere, following perfluorooctanoic acid (PFOA). copernicus.org The total atmospheric concentrations of 13 PFAAs in that study ranged from 6.19 to 292.57 pg m⁻³, with an average of 39.84 pg m⁻³. copernicus.org

Studies have also investigated the distribution of PFHxA in different indoor and outdoor environments. In roadside air, PFHxA can be a dominant ionic perfluorocarboxylic acid (PFCA), with concentrations reported at 7.3 pg m⁻³. aaqr.org In contrast, indoor air can also contain significant levels of PFHxA, with one study finding a detection frequency of 80% in North Carolina homes at a median concentration of 0.5-0.7 pg m⁻³. nih.gov In an industrialized area of Karachi, Pakistan, the mean concentration of PFHxA in total suspended particles was 0.71 pg m⁻³. itrcweb.org Furthermore, sea spray aerosols have been identified as a significant source of atmospheric PFAAs in coastal areas, with PFHxA being detected in 43% of samples at one Norwegian coastal site. acs.org

The following table summarizes the concentrations of Perfluorohexanoate (PFHxA) detected in atmospheric particles from various studies.

Table 1: Concentration of Perfluorohexanoate (PFHxA) in Atmospheric Particles from Various Global Studies

| Location/Environment | Sample Type | PFHxA Concentration (pg m⁻³) | Detection Frequency | Source(s) |

|---|---|---|---|---|

| China (Urban) | Atmospheric Particles | Constituent of total PFAAs (Avg: 39.84) | - | copernicus.org |

| Roadside Air | Particulate Matter | 7.3 | - | aaqr.org |

| Meeting Room Air | Particulate Matter | - (Concentration dominated by < 0.5 µm particles) | - | aaqr.org |

| North Carolina, USA (Indoor) | PM2.5 Filters | Median: 0.5-0.7 | 80% | nih.gov |

| Karachi, Pakistan (Industrial) | Total Suspended Particles | Mean: 0.71 (Range: ND - 8.33) | - | itrcweb.org |

| Andøya, Norway (Coastal) | Aerosol Samples | - | 43% | acs.org |

| Birkenes, Norway (Coastal) | Aerosol Samples | - | 10% | acs.org |

Research into the particle size distribution of PFHxA has provided further insights. In a study comparing indoor and roadside air, PFHxA was found to be associated with different particle sizes depending on the environment. aaqr.org In meeting room air, the concentration of PFHxA was highest in the smallest particle size fraction (< 0.5 µm), accounting for 34% of the total. aaqr.org In roadside air, however, PFHxA showed a different pattern, with concentrations decreasing across various size ranges from 2.5–10 µm down to 0.5–1 µm. aaqr.org This suggests that the sources and atmospheric processing of PFHxA can influence its distribution among different particle sizes.

Table 2: Size-Specific Distribution of Perfluorohexanoate (PFHxA) in Atmospheric Particulate Matter

| Environment | Particle Size (µm) | Percentage of Total Concentration | Concentration Pattern | Source |

|---|---|---|---|---|

| Meeting Room Air | < 0.5 | 34% | Dominated by this fraction | aaqr.org |

| Meeting Room Air | 1–10 | 36% | - | aaqr.org |

Environmental Fate and Transport of Perfluorohexanoate

Environmental Mobility and Partitioning

The mobility of perfluorohexanoate in the environment is largely dictated by its physical and chemical properties, particularly its high water solubility and low tendency to sorb to soil and sediment compared to longer-chain PFCAs. itrcweb.orgngwa.org

In aquatic environments, perfluorohexanoate is highly mobile. admin.chresearchgate.net Its high water solubility and the fact that it exists as an anion at environmentally relevant pH levels contribute to its tendency to remain dissolved in the water column. turi.orgnih.gov This facilitates its transport over long distances in surface waters. nih.gov Sorption to sediment generally increases with the length of the perfluoroalkyl chain; therefore, short-chain PFCAs like perfluorohexanoate exhibit lower sorption and greater mobility in water compared to long-chain PFCAs. integral-corp.comitrcweb.org

Interactive Data Table: Water Solubility of Select PFCAs

| Compound | Carbon Chain Length | Water Solubility (mg/L) |

| Perfluorobutanoic Acid (PFBA) | 4 | High |

| Perfluorohexanoic Acid (PFHxA) | 6 | 29 - 15,700 integral-corp.comturi.org |

| Perfluorooctanoic Acid (PFOA) | 8 | Lower than PFHxA |

Note: The wide range in reported water solubility for PFHxA can be attributed to different experimental conditions and the form of the acid (protonated vs. anionic).

The potential for perfluorohexanoate to contaminate groundwater is a significant concern due to its mobility in soil. admin.ch Leaching from contaminated soils, driven by precipitation or irrigation, is a primary pathway for PFAS to enter groundwater. nccoast.orgitrcweb.org Because shorter-chain PFAS like perfluorohexanoate have a lower affinity for sorption to organic carbon in soil compared to their longer-chain counterparts, they tend to migrate more readily through the soil profile and reach groundwater. ngwa.org Studies have shown that sorption to soil and sediment generally increases with the length of the PFCA chain. integral-corp.com

Interactive Data Table: Soil Sorption Coefficients (Kd) for Select PFCAs

| Compound | Organic Carbon Partitioning Coefficient (Log Koc) | General Trend |

| Perfluorohexanoic Acid (PFHxA) | Lower | Higher Mobility |

| Perfluorooctanoic Acid (PFOA) | Higher | Lower Mobility |

| Perfluorodecanoic Acid (PFDA) | Highest | Lowest Mobility |

Note: Higher Log Koc values indicate stronger sorption to organic carbon in soil and less mobility.

Perfluorohexanoate can be subject to long-range atmospheric transport, contributing to its global distribution, including its presence in remote regions like the Arctic. integral-corp.comresearchgate.net This transport can occur through two primary mechanisms:

Direct Transport of Perfluorohexanoate: While perfluorohexanoate itself has a low vapor pressure, it can be transported in the atmosphere associated with aerosols or particulate matter. acs.orgpops.int

Transport and Degradation of Precursors: A more significant pathway for the long-range transport of perfluorohexanoate is through the atmospheric transport of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). researchgate.netdiva-portal.org These precursors are more volatile and can travel long distances in the atmosphere. diva-portal.org Once in the atmosphere, they can undergo oxidation to form perfluorohexanoate, which is then deposited onto land and water surfaces. researchgate.netdiva-portal.org

The detection of PFHxA in remote locations is evidence of these long-range transport phenomena. integral-corp.com

Formation and Transformation Pathways of Perfluorohexanoate in Environmental Systems

Perfluorohexanoate is not typically produced for commercial use but is rather a terminal degradation product of various precursor compounds, particularly polyfluoroalkyl substances. enviro.wiki Its presence in the environment is a direct consequence of the transformation of these precursors through biotic and abiotic processes. enviro.wikinih.gov

Biotransformation Pathways from Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols (FTOHs) are a significant class of precursor compounds that can degrade into perfluoroalkyl carboxylic acids (PFCAs), including perfluorohexanoic acid (PFHxA). rsc.orgnih.gov This biotransformation can occur in various environmental matrices such as soil, sediment, and wastewater treatment sludge. rsc.org The specific pathways and efficiencies of this transformation are heavily dependent on the prevailing redox conditions.

Under aerobic conditions, the biotransformation of FTOHs to PFCAs is generally more rapid and efficient compared to anaerobic processes. rsc.org The degradation of FTOHs like 6:2 FTOH and 8:2 FTOH proceeds through a multi-step oxidative pathway. researchgate.netresearchgate.net

The initial step involves the oxidation of the FTOH to a fluorotelomer aldehyde (FTAL). researchgate.netresearchgate.net This is followed by further oxidation to a saturated fluorotelomer carboxylic acid (FTCA). researchgate.netresearchgate.net The FTCA is then converted to a fluorotelomer unsaturated carboxylic acid (FTUCA), which serves as a critical branching point in the degradation pathway, leading to the formation of various PFCAs, including PFHxA. rsc.orgresearchgate.netbohrium.com

For instance, the aerobic biotransformation of 6:2 FTOH [F(CF₂)₆CH₂CH₂OH] is a known source of PFHxA. nih.govnih.gov Studies on sediment microbial communities have shown that 6:2 FTOH has a short half-life under aerobic conditions, readily transforming into products like PFHxA. nih.gov One study observed that after 28 days in a low-dose (5 mg/L) sediment microcosm, 26 mol% of the initial 6:2 FTOH was converted to PFHxA. nih.gov Similarly, research on the white-rot fungus Phanerochaete chrysosporium demonstrated the transformation of 6:2 FTOH into several products, with PFHxA and perfluoropentanoic acid (PFPeA) accounting for 5.9 mol% after a 28-day incubation. acs.orgnih.gov

Certain bacteria, such as Pseudomonas oleovorans, have been shown to transform FTOHs through two distinct pathways, one of which leads to the formation of PFCAs like PFHxA. nih.gov This highlights that specific microorganisms possess the metabolic capability to degrade these fluorinated compounds. nih.gov

Aerobic Biotransformation of 6:2 FTOH: Products and Yields

| Study System | Incubation Time (days) | Product | Molar Yield (%) | Reference |

|---|---|---|---|---|

| Sediment Microcosm (low dose) | 28 | PFHxA | 26 | nih.gov |

| Sediment Microcosm (high dose) | 28 | PFHxA | 11 | nih.gov |

| Phanerochaete chrysosporium Culture | 28 | PFHxA + PFPeA | 5.9 | acs.orgnih.gov |

| Aerobic Soil | 180 | PFHxA | 8.0 | nih.gov |

In contrast to aerobic environments, the anaerobic biotransformation of FTOHs into PFCAs is significantly less efficient. acs.orgnih.gov Studies conducted under methanogenic conditions, such as those found in the anaerobic digesters of wastewater treatment plants (WWTPs), show that FTOHs primarily transform into polyfluorinated acids rather than terminally stable PFCAs. acs.orgnih.govfigshare.com

Research on the anaerobic degradation of 6:2 FTOH in digester sludge from a WWTP found that after extended incubation periods (90 to 176 days), the molar yield of PFHxA was very low, at ≤0.4 mol%. acs.orgnih.govfigshare.com The major transformation products were identified as 6:2 FTCA, 6:2 FTUCA, and 5:3 acid. acs.orgnih.govfigshare.com These findings suggest that anaerobic processes in environments like digester sludge, landfill leachate, and anaerobic sediments are not major contributors to the environmental load of PFCAs such as PFHxA derived from FTOH precursors. acs.orgnih.govfigshare.com The degradation pathway for 8:2 FTOH under anaerobic conditions also shows the formation of various intermediates but results in terminal products like PFHxA. researchgate.net

Anaerobic Biotransformation of FTOHs in Digester Sludge

| Precursor | Incubation Time (days) | Product | Molar Yield (%) | Reference |

|---|---|---|---|---|

| 6:2 FTOH | 90-176 | PFHxA | ≤0.4 | acs.orgnih.govfigshare.com |

| 6:2 FTOH | 90-176 | 6:2 FTCA | 32-43 | acs.orgnih.govfigshare.com |

| 6:2 FTOH | 90-176 | 6:2 FTUCA | 1.8-8.0 | acs.orgnih.govfigshare.com |

| 6:2 FTOH | 90-176 | 5:3 acid | 18-23 | acs.orgnih.govfigshare.com |

| 8:2 FTOH | 181 | PFOA | 0.3 | acs.orgnih.gov |

Understanding the biotransformation of FTOHs requires the identification of transient intermediate products. rsc.orgresearchgate.net Fluorotelomer carboxylic acids (FTCAs) and fluorotelomer unsaturated carboxylic acids (FTUCAs) are key intermediates in the degradation pathway from FTOHs to PFCAs. nih.govresearchgate.net

For the degradation of 6:2 FTOH, several intermediates have been identified. rsc.orgresearchgate.net These include:

6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) [F(CF₂)₆CH₂COOH] acs.orgnih.gov

6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA) [F(CF₂)₅CF=CHCOOH] acs.orgnih.govresearchgate.net

5:3 Acid [F(CF₂)₅CH₂CH₂COOH] acs.orgacs.orgnih.gov

5:2 secondary FTOH (5:2 sFTOH) [F(CF₂)₅CH(OH)CH₃] rsc.orgnih.gov

5:2 Ketone [F(CF₂)₅C(O)CH₃] pops.int

The 5:3 acid is often a major transformation product, particularly in studies involving the fungus P. chrysosporium, where it accounted for 32–43 mol% of the initial 6:2 FTOH. acs.orgnih.gov In anaerobic systems, 6:2 FTCA and 5:3 acid are also significant products. acs.orgnih.gov The 5:2 sFTOH is a direct precursor to PFPeA and PFHxA. pops.int The formation of these varied intermediates underscores the complexity of the biotransformation process and the multiple branching pathways involved. rsc.orgnih.gov

Atmospheric Transformation of Precursors

Volatile and semi-volatile precursor compounds, such as FTOHs, can be released into the atmosphere from industrial sources and consumer products. enviro.wikirsc.orgny.gov Once in the atmosphere, these precursors can undergo long-range transport to remote regions. rsc.orgresearchgate.net During transport, they are subject to atmospheric oxidation processes, primarily initiated by hydroxyl (OH) radicals, which transform them into PFCAs. researchgate.netresearchgate.netindustrialchemicals.gov.au This atmospheric transformation and subsequent deposition via precipitation (wet deposition) or particle settling (dry deposition) is a significant source of PFCAs, including PFHxA, in terrestrial and aquatic environments worldwide, even in areas far from direct sources. rsc.orgny.govresearchgate.netresearchgate.net Modeling studies suggest that a substantial fraction of released FTOHs can be deposited as PFCAs. researchgate.net The efficiency of this transformation and the resulting chain length of the PFCA product can be influenced by atmospheric conditions, such as the concentration of nitrogen oxides (NOx). itrcweb.org

Photolytic Degradation of Precursors in Aquatic Environments

In addition to biotransformation, abiotic processes like photolysis contribute to the formation of PFHxA from its precursors in aquatic systems. rsc.org FTOHs present in sunlit surface waters can undergo photodegradation. jst.go.jp Laboratory experiments using UV irradiation have confirmed that 8:2 FTOH degrades to form a mixture of PFCAs (C5-C9). jst.go.jp While direct photolysis of PFCAs themselves is slow, the indirect photolysis of precursor compounds is considered an important transformation pathway in the environment. deltares.nlacs.org This process can lead to an increase in PFCA concentrations in surface waters exposed to sunlight, further establishing that aquatic environments can act as reactors for the transformation of precursors into terminal PFCAs. jst.go.jp

Proposed Chain-Shortening Biodegradation Mechanisms

While perfluorohexanoic acid (PFHxA) and other perfluoroalkyl carboxylic acids (PFCAs) are generally resistant to biodegradation under typical environmental conditions, research has proposed several potential chain-shortening mechanisms. ny.govindustrialchemicals.gov.au These proposed pathways are often analogous to the known metabolic routes for natural fatty acids. The primary theoretical mechanisms for the breakdown of the perfluoroalkyl chain include analogues of beta-oxidation and alpha-oxidation, as well as decarboxylation reactions. These processes are considered key to understanding the potential, albeit slow, environmental transformation of these persistent compounds. researchgate.netnih.gov

The biodegradation of precursor compounds is a significant source of PFHxA in the environment. researchgate.netresearchgate.net For example, studies have shown that fluorotelomer alcohols can be transformed by bacteria found in soil and wastewater treatment plants into perfluorooctanoic acid (PFOA), which can then be further degraded to PFHxA. researchgate.netmdpi.com Similarly, the aerobic bacteria Labrys portucalensis F11 has demonstrated the ability to degrade perfluorooctane (B1214571) sulfonic acid (PFOS), producing PFHxA as one of the metabolites, indicating a chain-shortening process. nih.gov

Beta-Oxidation Analogues

The beta-oxidation pathway is a major metabolic process in the degradation of fatty acids in living organisms. Scientific proposals suggest that a similar mechanism could be involved in the biodegradation of certain per- and polyfluoroalkyl substances (PFAS). researchgate.net The degradation of fluorotelomer precursor compounds is often described as proceeding through a beta-oxidation-like mechanism. researchgate.net

This proposed pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. For fluorinated substances, this would correspond to the removal of a -CF2-CF2- unit. The process is theorized to be a key branching point for further biotransformation of intermediate products like fluorotelomer unsaturated carboxylic acids (FTUCAs). researchgate.netresearchgate.net For instance, the formation of PFHxA from the biodegradation of unsaturated perfluorooctanoic acid (uPFOA) can be explained through a series of reactions analogous to the beta-oxidation of unsaturated carboxylic acids. researchgate.net

Studies on the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) have identified various metabolites, including acids and aldehydes, that are consistent with a beta-oxidation pathway. researchgate.net The detection of these intermediate compounds supports the hypothesis that this chain-shortening mechanism is a viable, though perhaps slow, route for the environmental degradation of some PFAS precursors into shorter-chain PFCAs like PFHxA. researchgate.net

Alpha-Oxidation Analogues

Alpha-oxidation is another fatty acid degradation pathway that involves the removal of a single carbon atom from the carboxyl end. wikipedia.org This mechanism is particularly important for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be degraded by beta-oxidation due to the methyl group's position. researchgate.netnih.gov The process is believed to occur within peroxisomes and involves several steps, including hydroxylation and the TPP-dependent cleavage of a C-C bond to release formyl-CoA. wikipedia.orgnih.gov

It has been proposed that an analogous alpha-oxidation pathway may contribute to the biodegradation of fluorinated compounds. researchgate.net The detection of odd-chain PFCAs in some biodegradation studies suggests that mechanisms other than beta-oxidation, which removes two carbons at a time, may be at play. researchgate.net The formation of perfluoroheptanoic acid (PFHpA) during the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS) and 6:2 polyfluoroalkyl phosphates (PAPs) supports the possibility of microbial alpha-oxidation. researchgate.net Although it may be a minor pathway, it represents a potential route for the stepwise shortening of the perfluoroalkyl chain by one CF2 group at a time. researchgate.netresearchgate.net

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group (-COOH) and release of carbon dioxide (CO2), is another proposed mechanism for the degradation of PFCAs. gdut.edu.cnacs.org This reaction can be initiated through various means, including thermal degradation and electrochemical oxidation. gdut.edu.cnescholarship.org

Thermal decomposition studies of PFHxA and other short-chain PFCAs show that the process can be initiated by the cleavage of the relatively weak bond between the perfluorinated chain and the carboxyl group (the α-C–COOH bond). acs.orgescholarship.org Theoretical calculations and experimental evidence suggest that thermal degradation can proceed via decarboxylation, leading to the formation of a perfluorinated alkene, or via decarbonylation (loss of carbon monoxide), forming a perfluoroalkyl acyl fluoride (B91410). escholarship.org

In aqueous environments, degradation can occur through a proposed pathway known as the decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) mechanism. gdut.edu.cnacs.org This process is initiated by an electron transfer to the PFCA molecule, leading to the loss of the carboxyl group. gdut.edu.cn The resulting perfluoroalkyl radical then undergoes a series of reactions, including hydroxylation and HF elimination, to ultimately form a shorter-chain PFCA. acs.org For example, the electrochemical degradation of PFOA has been shown to proceed in a stepwise manner, with the sequential "flaking-off" of CF2 units and the formation of shorter-chain PFCAs, including PFHxA, perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). acs.org

**Table 1: Intermediates Detected During Biodegradation of Perfluorooctanoic Acid (PFOA) by *Pseudomonas putida***

This table presents the concentration of degradation by-products identified during a 96-hour incubation of P. putida with an initial PFOA concentration of 0.1 mg/L. Data shows the formation of shorter-chain perfluoroalkyl carboxylic acids, indicating a chain-shortening degradation process.

| Time (hours) | PFHxA (µg/L) | PFHpA (µg/L) | PFPeA (µg/L) |

| 0 | 0.00 | 0.00 | 0.00 |

| 4 | 0.21 | 0.13 | 0.09 |

| 24 | 0.51 | 0.39 | 0.21 |

| 48 | 0.45 | 0.42 | 0.19 |

| 72 | 0.41 | 0.31 | 0.15 |

| 96 | 0.38 | 0.28 | 0.11 |

| Data sourced from a study on the biodegradation potential of PFOA by Pseudomonas strains. mdpi.com |

Ecological Uptake and Distribution of Perfluorohexanoate in Non Human Organisms

Bioconcentration and Bioaccumulation in Aquatic Organisms

The potential for chemical substances to concentrate in aquatic organisms from the surrounding water is a key aspect of their environmental risk profile. For PFHxA, this process is influenced by its physicochemical properties and the specific physiology of the organisms.

Mechanisms of Uptake from Water and Sediments

Aquatic organisms can take up PFHxA directly from the water column and from contaminated sediments. The primary mechanisms of uptake are believed to be a combination of passive diffusion and protein-mediated transport. nist.gov While PFHxA is relatively water-soluble, its uptake can be influenced by factors such as water chemistry and the organic carbon content of sediments. itrcweb.org

Studies have shown that shorter-chain PFAS like PFHxA tend to remain more mobile in the water column compared to their longer-chain counterparts, which have a greater affinity for sediment. csic.es However, sediment can still act as a source of exposure for benthic organisms. core.ac.uknih.gov The uptake from sediment can occur through ingestion of sediment particles or through direct contact.

Role of Dietary Exposure in Bioaccumulation

Diet is a significant pathway for the bioaccumulation of many contaminants, and PFHxA is no exception. nih.govmdpi.com Ingestion of contaminated food sources can lead to the accumulation of PFHxA in the tissues of aquatic organisms. mdpi.com For some organisms, dietary intake may be the dominant route of exposure, particularly for species higher up the food chain. nih.gov The relative importance of dietary versus waterborne exposure can vary depending on the species, its feeding habits, and the level of contamination in the environment. mdpi.com

Protein Binding and Organ-Specific Distribution (e.g., Liver, Kidneys, Blood)

Unlike many persistent organic pollutants that accumulate in fatty tissues, PFAS like PFHxA have a strong affinity for proteins. nist.govresearchgate.net This "proteinophilic" nature governs their distribution within an organism's body. researchgate.net Upon entering the bloodstream, PFHxA binds to plasma proteins, such as serum albumin. nih.govnih.gov This binding is a key factor in its transport and distribution to various organs. nih.gov

Research in animal models has consistently shown that the highest concentrations of PFHxA are typically found in well-perfused, protein-rich organs. The liver and kidneys are major sites of accumulation, followed by the blood/serum. researchgate.netnih.govepa.gov For instance, in rats, the highest concentrations after oral exposure were observed in the liver, kidneys, and blood. researchgate.netnih.gov This distribution pattern is attributed to the high protein content and specific transport mechanisms within these organs. nist.gov

Interactive Table: Organ Distribution of Perfluorohexanoate in Rats

| Organ | Relative Concentration |

| Liver | High |

| Kidneys | High |

| Blood/Serum | High |

| Heart | Moderate |

| Lungs | Moderate |

| Brain | Low |

This table summarizes the general distribution pattern of PFHxA in rats, with "High" indicating the primary sites of accumulation.

Bioaccumulation and Biomagnification in Food Webs

The transfer and potential magnification of contaminants through the food web are critical considerations for understanding their ecological impact.

Trophic Transfer Dynamics

Trophic transfer refers to the movement of contaminants from one trophic level to the next through consumption. Studies have demonstrated the trophic transfer of PFHxA in various aquatic and terrestrial food webs. researchgate.netfrontiersin.org This means that predators can accumulate PFHxA by consuming prey that has been exposed to the compound. The efficiency of this transfer can be influenced by several factors, including the metabolic capacity of the organisms and the specific characteristics of the food web. researchgate.netfrontiersin.org

Comparative Bioaccumulation Potential with Other PFAS (e.g., Chain Length Effects)

A consistent finding in PFAS research is the significant influence of the fluorinated carbon chain length on bioaccumulation potential. nih.gov Generally, longer-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), exhibit a much higher potential for bioaccumulation and biomagnification than their short-chain counterparts like PFHxA. nih.govresearchgate.net

Several studies have confirmed that PFHxA has a low bioaccumulation potential compared to long-chain PFAS. nih.gov For example, bioconcentration factors (BCFs) for PFHxA in fish are typically low. ncsu.edu The increased water solubility and more rapid elimination of shorter-chain PFAS contribute to their lower bioaccumulation. nih.gov While PFHxA does bioaccumulate to some extent, it does not appear to biomagnify significantly in most food webs, meaning its concentration does not substantially increase at higher trophic levels. acs.orgnortherncaribou.ca

Interactive Table: Comparative Bioaccumulation of Select PFAS

| Compound | Chain Length | Bioaccumulation Potential |

| Perfluorobutanoic acid (PFBA) | Short (C4) | Very Low |

| Perfluorohexanoate (PFHxA) | Short (C6) | Low |

| Perfluorooctanoic acid (PFOA) | Long (C8) | High |

| Perfluorooctane sulfonate (PFOS) | Long (C8) | Very High |

This table illustrates the general trend of increasing bioaccumulation potential with longer carbon chain length for perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs).

Plant Uptake and Translocation

Perfluorohexanoate (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA), can be taken up from contaminated soil and water by plants and subsequently distributed to various plant tissues. nih.govcsic.es The process of uptake from the soil is considered a primary contamination route for plants and is largely a diffusive process where PFHxA in the soil's interstitial water is absorbed by the plant's roots. nih.gov Once absorbed, PFHxA is transported via the transpiration stream through the xylem to the stems and leaves, where it can accumulate as water evaporates. rsc.org

The bioavailability of PFHxA for plant uptake is significantly influenced by the sorption characteristics of the soil. vlaanderen.be Key soil properties modulating this process include organic carbon content, clay content, and pH. nih.govacs.org

Soil Organic Carbon (SOC): Soil organic matter is a crucial sorbent for per- and polyfluoroalkyl substances (PFAS). nih.gov An increase in SOC content generally leads to greater binding of PFHxA to soil particles, which in turn reduces its concentration in the soil solution and decreases its availability for plant uptake. nih.govresearchgate.net This inverse relationship means that soils with lower organic content may result in higher PFHxA bioavailability. cornelsen.group Root exudates, containing components like tannins and lignin, can also enhance the bioavailability of PFAS in the rhizosphere, the soil region directly influenced by root secretions. nih.gov

Clay Content and Type: Clay minerals, such as montmorillonite, can bind to environmental chemicals, thereby reducing their bioavailability and subsequent translocation to plants. nih.gov The negatively charged surfaces of most clay minerals tend to repel anionic compounds like PFHxA at typical environmental pH levels. publish.csiro.au

Soil pH: The pH of the soil can affect the sorption and subsequent plant uptake of PFAS. While some studies have not observed a clear pH-dependent absorption for certain PFAS, others have found that accumulation can vary with pH levels. nih.gov For instance, one study noted the highest accumulation of a similar compound, PFOS, in wheat plants at a pH of 6-8. nih.gov Since PFHxA is an anion at ambient soil pH, its interaction with soil particles is complex. publish.csiro.au

Once absorbed, PFHxA exhibits differential distribution within the plant. As a short-chain PFAS, it is more readily translocated to above-ground tissues compared to its long-chain counterparts. nih.govresearchgate.net

Roots: Roots are the primary site of uptake from the soil. nih.govcsic.es However, compared to long-chain PFAS which tend to be retained in the roots, short-chain compounds like PFHxA are more mobile. nih.govepa.gov In a study on strawberry plants, PFHxA concentrations in the roots reached 5,450 ng/g at the highest applied aqueous concentration. researchgate.net

Leaves: Leaves often show significant accumulation of PFHxA, as the compound is carried upward with the flow of water during transpiration. rsc.orgdoi.org This translocation leads to accumulation in the leaves as water evaporates. rsc.org Studies have detected PFHxA in the leaves of various crops, including tomato and lettuce. rsc.orgdoi.org In one study, PFHxA was among the PFAS found in tomato leaves, reflecting the contamination profile of the irrigation water. doi.org

Fruits: Translocation into fruits is also possible, though concentrations can be variable and are generally lower than in leaves. rsc.orgdoi.org PFHxA has been detected in the fruits of tomato and strawberry plants. researchgate.netdoi.org In tomatoes, PFHxA was one of only three PFAS (along with PFBA and PFPeA) detected in the fruit, suggesting that shorter-chain compounds are more likely to reach this plant part. doi.org Research has also shown that fruit-soil concentration factors decrease significantly as the PFAS chain length increases. epa.govnih.gov

The table below summarizes findings on PFHxA accumulation in different plant tissues from a study on strawberry plants.

| Plant Compartment | Maximum PFHxA Concentration (ng/g) |

| Root | 5,450 |

| Shoot | Not specified as highest |

| Fruit | Measured above LOQ only at highest doses |

Data sourced from a study on strawberry plants exposed to various aqueous concentrations of PFAAs. researchgate.net

The entry of PFHxA into agricultural systems is a critical pathway for its introduction into ecological and human food chains. epa.govnih.govnih.gov

Contaminated Irrigation Water: The use of PFAS-contaminated water for irrigation is a primary route of crop contamination. nih.govnih.gov Plants absorb PFHxA from the water through their roots, and the chemical then moves through the plant via the transpiration stream. rsc.orgdoi.org The concentration of PFHxA in plant tissues, such as tomato leaves, has been shown to reflect the PFAS profile of the irrigation water. doi.org

Biosolids and Soil Amendments: The application of biosolids (treated sewage sludge) as fertilizer can introduce PFHxA and other PFAS into agricultural soils. acs.orgnih.gov These contaminated soils then act as a long-term reservoir, leading to continuous uptake by crops. doi.org Crop uptake from biosolid-amended soil has been identified as a significant potential pathway for PFAS entry into the terrestrial food chain. epa.govnih.gov

Atmospheric Deposition: While root uptake is considered the main pathway, atmospheric deposition onto plant surfaces can also occur. nih.gov This can be followed by absorption through the leaves. For instance, studies on vegetables grown in greenhouses have suggested that short-chain PFAAs in the air may be a contamination pathway for vegetables. mdpi.com

Once in edible crops, PFHxA can be transferred to animals that consume them and subsequently to humans, highlighting the importance of understanding these agricultural pathways. nih.govnih.gov

Ecotoxicological Investigations of Perfluorohexanoate in Model Ecosystems

Effects on Aquatic Organisms

The impact of PFHxA on aquatic life has been a key area of research, with studies focusing on organisms at different trophic levels, from primary producers like microalgae to vertebrates such as fish.

Microalgae, as the foundation of many aquatic food webs, are crucial indicator species for ecotoxicological assessments. Studies show that algae are generally more sensitive to PFAS than some invertebrates like daphnids. unipd.it For the green alga Raphidocelis subcapitata, the 72-hour EC50 (the concentration at which 50% of the maximal effect is observed) for PFHxA was determined to be 957.42 mg/L. unipd.it Research comparing different perfluorinated carboxylic acids (PFCAs) has demonstrated a clear relationship between the length of the carbon chain and toxicity, with toxicity increasing with chain length. researchgate.net Consequently, short-chain compounds like PFHxA are generally less toxic to algae than their long-chain counterparts such as perfluorooctanoic acid (PFOA). researchgate.netfrontiersin.org

Different algal taxonomic groups also exhibit varying sensitivity. Studies have shown that blue-green algae (cyanobacteria) and diatoms are significantly more sensitive to PFCAs than green algae, a difference potentially attributable to variations in their cell wall structures. researchgate.net

The effects of PFHxA on aquatic invertebrates have been evaluated using model organisms such as the water flea Daphnia magna. In acute toxicity tests, the 48-hour EC50 for D. magna immobilization was found to be greater than 1000 mg/L, indicating low acute toxicity. unipd.it Chronic toxicity tests with PFHxA on D. magna revealed that mortality occurred at concentrations similar to those in acute tests, suggesting that toxicity did not significantly increase with longer exposure times. nih.gov Effects on reproduction and population growth rate were also observed at these concentrations, indicating no specific sublethal endpoints were more sensitive than mortality for this compound in daphnids. nih.gov

In contrast, a study on the rotifer Brachionus calyciflorus noted that exposure to short-chain PFCAs, including PFHxA, resulted in a significant increase in body size, an effect that differs from the impacts of long-chain PFAS. mdpi.com This highlights that the ecological effects can be specific to the compound and the organism being tested. mdpi.com

| Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | 48-hour EC50 (Immobilization) | >1000 | unipd.it |

| Daphnia magna | 48-hour EC50 (Immobilization) | 83.5 | daikinchemicals.com |

The zebrafish (Danio rerio) is a common model for assessing the developmental and reproductive toxicity of chemicals. Research indicates that the toxicity of perfluoroalkyl acids (PFAAs) in zebrafish generally increases with carbon chain length, with PFHxA being less acutely toxic than PFOA. nih.gov The 120-hour LC50 (lethal concentration for 50% of the population) for PFHxA in developing zebrafish was reported as 8394.5 ppm, significantly higher than that of PFOA. nih.gov

Sublethal exposure to PFHxA during embryogenesis has been shown to cause morphological changes. For instance, exposure to PFHxA at concentrations of 40 ppb and 400 ppb resulted in a significant decrease in body length and head length in zebrafish eleuthero-embryos at 72 hours post-fertilization. nih.gov Other studies have also observed a decrease in body length in Danio rerio embryos exposed to PFHxA. ucdavis.edufrontiersin.org Additionally, PFHxA exposure has been linked to thyroid dysfunction by altering the expression of genes along the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.org

In terms of behavior, PFHxA exposure has been associated with changes in locomotor activity in larval zebrafish. One study found that PFHxA elicited hypoactivity, acs.org while another noted no significant change in behavior compared to the hyperactivity caused by PFOA. nih.gov A study involving juvenile dietary exposure to PFHxA found that while it did not affect growth or fecundity, it did induce abnormal anxiety behaviors that persisted across multiple generations. nih.govoregonstate.edu

| Endpoint | Observation | Concentration | Reference |

|---|---|---|---|

| 120-hour LC50 | 8394.5 ppm | N/A | nih.gov |

| Morphology (72 hpf) | Decrease in body length and head length | 40 ppb | nih.gov |

| Behavior (Larval) | Hypoactivity | 2.5 - 74.8 µM | acs.org |

| Behavior (Adult, post-juvenile dietary exposure) | Abnormal anxiety behaviors | 1, 10, 100 ng/g (in diet) | nih.gov |

| Reproduction (Fecundity) | No effect | 1, 10, 100 ng/g (in diet) | nih.gov |

Freshwater microbial communities are vital for biogeochemical processes in aquatic ecosystems. frontiersin.org Studies investigating the effects of PFHxA on these communities have found that its impacts are generally milder than those of long-chain PFCAs like PFOA. frontiersin.orgresearchgate.net

Effects on Terrestrial Biota (Excluding Mammalian Toxicology)

The impact of PFHxA extends to terrestrial ecosystems, with a primary focus of research being on plant life.

Plants can absorb PFAS from contaminated soil and water, leading to potential phytotoxicity and entry into the food chain. tandfonline.comtandfonline.com The uptake and effects of PFHxA have been studied in various plant species.

A hydroponic study comparing C3 and C4 crops (two species of each) found that exposure to PFHxA led to a decline in transpiration, stomata aperture and size, and root surface area and volume in all tested plants. nih.gov The study also noted an imbalance in ammonium (B1175870) metabolism. nih.gov Interestingly, the C3 crops showed higher accumulation of PFHxA and greater tolerance, as evidenced by less biomass loss and better root cell wall integrity compared to the C4 crops. nih.gov

Generally, short-chain PFAS like PFHxA are more readily translocated from roots to the above-ground tissues of plants compared to long-chain PFAS, which tend to be retained in the roots. nih.gov Plant responses to PFAS exposure often involve oxidative stress. nih.gov While much of the detailed phytotoxicity research has focused on PFOA, the findings indicate that PFAS can inhibit root and shoot growth and reduce chlorophyll (B73375) content. nih.govnsf.gov

| Plant Type | Observed Effect | Reference |

|---|---|---|

| C3 and C4 Crops (hydroponic) | Decline in transpiration, stomata aperture and size, root surface area, and root volume. | nih.gov |

| C3 Crops (e.g., wheat, oat) | Higher PFHxA accumulation but greater tolerance (less biomass loss) compared to C4 crops. | nih.gov |

| General | Short-chain PFAS like PFHxA are more readily translocated from roots to shoots than long-chain PFAS. | nih.gov |

Comparative Ecotoxicity Assessments with Other Short-Chain PFCAs

Perfluorohexanoic acid (PFHxA) is part of the group of short-chain perfluorocarboxylic acids (PFCAs), which are increasingly being used as replacements for long-chain PFCAs like perfluorooctanoic acid (PFOA). industrialchemicals.gov.au Consequently, understanding the comparative ecotoxicity of PFHxA in relation to other short-chain PFCAs is crucial for assessing the environmental risk of these substitutes.

Studies comparing the toxicity of various PFCAs have generally indicated that toxicity tends to decrease as the length of the perfluorinated carbon chain decreases. industrialchemicals.gov.au Therefore, data for PFHxA can often be considered a conservative estimate of toxicity for even shorter-chain PFCAs like perfluorobutanoic acid (PFBA) and perfluoropentanoic acid (PFPeA). industrialchemicals.gov.au Research on the freshwater microbial community showed that while both PFOA and PFHxA at high concentrations altered the community structure, PFOA exhibited more potent toxicity by causing more significant structural changes and inhibiting microbial growth even at low concentrations. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org This suggests that PFHxA has a milder impact on these microorganisms compared to its longer-chain counterpart. researchgate.net

In invertebrates, the ecological effects of short-chain PFCAs can differ from those of long-chain ones. For instance, exposure of the rotifer Brachionus calyciflorus to short-chain PFCAs, including PFHxA, resulted in a significant increase in body size, an effect not observed with long-chain PFOA. mdpi.com In studies with Daphnia magna, PFHxA was found to be relatively non-toxic. oup.com

A comparative study on human peripheral blood mononuclear cells demonstrated that the long-chain PFOA had a stronger cytotoxic and prooxidative effect than the short-chain PFHxA and PFBA. mdpi.com However, the study also noted that PFBA sometimes exhibited higher toxicity than PFHxA, indicating that the relationship between chain length and toxicity is not always linear and can depend on the specific endpoint and organism being tested. mdpi.com For example, PFBA was found to decrease cell viability more than PFHxA in THP-1 cells. mdpi.com

The bioaccumulation potential also generally decreases with a shorter perfluorinated carbon chain. industrialchemicals.gov.au PFHxA and PFBA are eliminated from the bodies of mammals much more rapidly than PFOA, leading to a lower potential for bioaccumulation. industrialchemicals.gov.au This lower bioaccumulation, combined with lower toxicity, suggests that short-chain PFCAs like PFHxA may present a lower risk to the environment compared to the long-chain compounds they are replacing. industrialchemicals.gov.auintegral-corp.com However, the increased mobility of PFHxA in soil and its potential to contaminate groundwater aquifers highlight the need for continued monitoring and research. frontiersin.orgfrontiersin.org

Interactive Table: Comparative Ecotoxicity of Short-Chain PFCAs

| Compound | Organism/System | Observed Effect | Comparative Toxicity | Reference |

| PFHxA | Freshwater Microbial Community | Altered community structure at high concentrations. | Less toxic than PFOA. | frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org |

| PFHxA | Rotifer (Brachionus calyciflorus) | Significant increase in body size. | Different effect compared to PFOA. | mdpi.com |

| PFHxA | Daphnia magna | Relatively non-toxic. | Lower toxicity. | oup.com |

| PFHxA | Human Peripheral Blood Mononuclear Cells | Increased lipid peroxidation and protein damage at high concentrations. | Less toxic than PFOA, but toxicity can be higher than PFBA for certain endpoints. | mdpi.com |

| PFBA | Human Peripheral Blood Mononuclear Cells | Reduced cell viability at high concentrations. | More toxic than PFHxA in some cell lines. | mdpi.com |

| PFPeA | General | Expected to have toxicity similar to or lower than PFHxA. | Lower toxicity. | industrialchemicals.gov.au |

Mechanistic Insights into PFHxA Ecotoxicity

Understanding the mechanisms through which PFHxA exerts its toxic effects on organisms is fundamental to predicting its environmental impact. Research into the mechanistic ecotoxicity of PFHxA has revealed several key pathways and cellular responses.

In aquatic ecosystems, studies on freshwater microbial communities have shown that high concentrations of PFHxA can alter the structure of the microbial community, although it does not significantly affect microbial diversity. frontiersin.orgresearchgate.netfrontiersin.org Both PFHxA and PFOA were found to decrease microbial biovolume at higher concentrations. researchgate.netfrontiersin.org Interestingly, while PFOA significantly inhibited microbial respiration at certain concentrations, a clear inhibition by PFHxA was not demonstrated. frontiersin.orgfrontiersin.org A notable finding was that a high level of the bacterial family Moraxellaceae might serve as an indicator of PFHxA presence in freshwater ecosystems. frontiersin.org

In fish, both oxidative stress and endocrine disruption have been identified as mechanisms of PFHxA toxicity. nih.gov Computational toxicology studies have suggested that PFHxA can disrupt the endocrine and nervous systems and is linked to changes in the liver and kidney. nih.gov Molecular docking simulations predict that PFHxA has a lower binding affinity for estrogen and androgen receptors in fish compared to perfluorohexanesulfonic acid (PFHxS), another short-chain PFAS. nih.gov Proteins associated with lipid and glucose regulation, reproduction (such as KISS metastasis suppressor), and the immune system (RAG1, RAG2) have been identified as potential biomarkers of PFHxA exposure in fish. nih.gov

At the cellular level, multi-omics studies in mice have provided significant insights into the hepatotoxic mechanisms of PFHxA. nih.gov These studies revealed that PFHxA exposure leads to perturbations in liver cell metabolism, specifically affecting fatty acid biosynthesis and degradation pathways. nih.govresearchgate.net This is thought to be induced by the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.govmdpi.com The disruption of these metabolic processes promotes oxidative stress, as indicated by abnormalities in purine (B94841) and glutathione (B108866) metabolism, which ultimately leads to liver injury. nih.govresearchgate.net In human peripheral blood mononuclear cells, PFHxA has been shown to induce lipid peroxidation and protein oxidation at high concentrations. mdpi.com

The interaction of PFHxA with biological membranes is also a key aspect of its toxicity. Theoretical and experimental studies suggest that the aggregation of PFAS like PFHxA in aquatic environments can enhance their bioaccumulation and toxicity. researchgate.net The way these molecules partition from the water to biological membranes is a critical step in their toxic action. researchgate.net

Interactive Table: Mechanistic Ecotoxicity Findings for PFHxA

| Organism/System | Pathway/Mechanism | Key Findings | Reference |

| Freshwater Microbial Community | Community Structure | Alters microbial community structure at high concentrations; decreased microbial biovolume. | frontiersin.orgresearchgate.netfrontiersin.org |

| Freshwater Microbial Community | Microbial Respiration | No clear inhibition of net microbial respiration demonstrated. | frontiersin.orgfrontiersin.org |

| Fish | Endocrine Disruption | Predicted to perturb the endocrine system; lower binding affinity to estrogen/androgen receptors compared to PFHxS. | nih.gov |

| Fish | Oxidative Stress | Identified as a mechanism of toxicity. | nih.gov |

| Fish | Biomarkers | Proteins related to lipid/glucose regulation, reproduction (KISS), and immunity (RAG1, RAG2) are potential biomarkers. | nih.gov |

| Mice (Liver) | Metabolic Disruption | Perturbs fatty acid biosynthesis and degradation via the PPAR signaling pathway. | nih.govresearchgate.netmdpi.com |

| Mice (Liver) | Oxidative Stress | Induces oxidative stress, indicated by abnormal purine and glutathione metabolism, leading to liver injury. | nih.govresearchgate.net |

| Human Peripheral Blood Mononuclear Cells | Cellular Damage | Induces lipid peroxidation and protein oxidation at high concentrations. | mdpi.com |

| General | Bioaccumulation | Aggregation in aquatic environments enhances partitioning to biological membranes and subsequent toxicity. | researchgate.net |

Analytical Methodologies for Perfluorohexanoate Quantification

Extraction Techniques from Diverse Environmental Matrices

The initial and crucial step in the analysis of PFHxA is its extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (water, soil, or biological tissues) and the concentration levels of the analyte.

The analysis of PFHxA in aqueous samples can be approached in two primary ways: direct injection or pre-concentration via solid-phase extraction (SPE).

Direct Injection: Direct injection involves introducing a water sample, often with minimal preparation such as dilution with an organic solvent like methanol (B129727), directly into the analytical instrument. restek.comlcms.cz This method is advantageous as it minimizes sample handling, reducing the risk of contamination and analyte loss, and offers high throughput. restek.com For instance, a method for non-potable water analysis using a 1:1 dilution with methanol containing 0.1% acetic acid has been developed, allowing for a rapid 8-minute analysis time. restek.com Another approach for drinking water analysis involves the direct injection of a 100 µL sample, which can be beneficial for reducing contamination risks associated with more extensive sample preparation. lcms.cz However, direct injection may lack the sensitivity required for detecting the very low concentrations of PFHxA often found in environmental waters. researchgate.net

Solid-Phase Extraction (SPE): SPE is the most prevalent technique for the pre-concentration of PFHxA from water samples, enabling the detection of trace concentrations. researchgate.net This technique involves passing a known volume of water through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent, resulting in a more concentrated sample.

Several types of SPE sorbents have been utilized for PFHxA extraction. Weak anion exchange (WAX) and hydrophilic-lipophilic-balanced (HLB) polymeric sorbents are commonly used, demonstrating high recovery rates. mdpi.comsciex.com For example, Oasis WAX cartridges have shown recoveries between 93% and 111.5%, while Oasis HLB cartridges have yielded recoveries of 85% to 100% for a range of per- and polyfluoroalkyl substances (PFAS), including PFHxA, in water samples. mdpi.com The choice of sorbent can be critical, especially for shorter-chain compounds like PFHxA, where ionic exchangers are often considered necessary. researchgate.net

The elution solvent is also a key parameter. Methanol, often modified with a base like ammonium (B1175870) hydroxide (B78521), is frequently used to elute the retained PFAS from the SPE cartridge. sciex.comunitedchem.com For instance, a method using a WAX cartridge elutes the analytes with methanol containing 1% ammonium hydroxide. unitedchem.com

The table below summarizes findings from various studies on the extraction of PFHxA and other PFAS from water samples.

| Extraction Method | Sorbent | Elution Solvent | Sample Volume | Key Findings | Reference |

| Direct Injection | N/A | Methanol (0.1% Acetic Acid) | - | Fast analysis time (8 minutes) for non-potable water. | restek.com |

| Direct Injection | N/A | Methanol | 1 mL | Diluted sample with methanol for large volume injection. | sciex.com |

| Solid-Phase Extraction | Oasis HLB | Methanol | 500 mL | Recoveries of 85-100% for various PFAS. | mdpi.comsnu.ac.kr |

| Solid-Phase Extraction | Oasis WAX | Methanol with 0.3% NH4OH | 250 mL | Recommended by ISO standard 25101. | sciex.com |

| Solid-Phase Extraction | Styrene-divinylbenzene (SDVB) | Methanol | 250 mL | Specified in U.S. EPA Method 537 for drinking water. | epa.gov |

| Solid-Phase Extraction | Fluorous Solid Phase | Fluorophilic solvents | - | High selectivity for perfluorinated compounds. | rsc.org |

The extraction of PFHxA from solid matrices like soil and sediment is more complex due to the strong interactions between the compound and the matrix particles.

Commonly, an initial extraction is performed using an organic solvent, often methanol, sometimes in combination with other reagents to improve efficiency. mdpi.com For instance, a method involving sonication with a 1% acetic acid solution followed by centrifugation has been used for soil and sediment samples. snu.ac.kr Another approach utilizes basic methanol (e.g., 1% ammonium hydroxide in methanol) for extraction, which is particularly effective for anionic PFAS like PFHxA. researchgate.net Sequential extractions using acetic acid and then a methanol/acetic acid mixture have also been employed to enhance the recovery of anionic PFAS from sediments.

Following the initial solvent extraction, the resulting extract is often subjected to a clean-up step, typically using solid-phase extraction, to remove co-extracted matrix interferences. researchgate.net Polymeric reversed-phase or weak anion-exchange sorbents are frequently used for this purpose. researchgate.net

The table below presents a summary of extraction methods for PFHxA and other PFAS from soil and sediment.

| Extraction Method | Extraction Solvent | Clean-up | Key Findings | Reference |

| Sonication-assisted Solvent Extraction | 1% Acetic Acid | SPE | Applied to freeze-dried and homogenized samples. | snu.ac.kr |

| Solvent Extraction | Methanol | SPE (ENVICARB or Oasis WAX) | Recoveries ranging from 96% to 127.1% have been reported. | mdpi.com |

| Solvent Extraction | Basic Methanol (1% NH4OH) | ENVI-Carb cleanup | Used for sludge and sediment samples. | researchgate.net |

| QuEChERS | Acidified Acetonitrile (B52724) | SPE | A "Quick, Easy, Cheap, Effective, Rugged, and Safe" approach adapted for PFAS. | windows.net |

The analysis of PFHxA in non-human biological samples, such as animal tissues, presents unique challenges due to the complex matrix, which includes proteins and lipids that can bind to the analyte.

Ion-pair extraction is a widely used technique. diva-portal.orgacs.org This method involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), to the sample to form a neutral complex with the anionic PFHxA, which can then be extracted into an organic solvent like ethyl acetate (B1210297). diva-portal.org

Alkaline digestion is another effective method, particularly for breaking down the biological matrix and releasing bound PFAS. dspsystems.eu This involves digesting the sample with a solution of sodium hydroxide or potassium hydroxide before extraction with a solvent like methanol or acetonitrile. dspsystems.euepa.gov This approach is considered to improve the accuracy and reliability of results for biological samples. dspsystems.eu

Solid-liquid extraction (SLE) with various solvents is also employed. Methanol and acetonitrile are common choices. dspsystems.eu The pH of the extraction solvent can be adjusted, for example by adding formic acid, to enhance the extraction efficiency of PFAS in their neutral form. dspsystems.eu Following extraction, a clean-up step using SPE is typically necessary to remove co-extracted lipids and other interferences. dspsystems.eu

The following table summarizes extraction techniques for PFAS from non-human biological samples.

| Extraction Method | Key Reagents/Solvents | Clean-up | Application | Reference |

| Ion-Pair Extraction | Tetrabutylammonium hydrogen sulfate, Ethyl acetate | Syringe filtration | Monkey serum and urine | diva-portal.org |

| Alkaline Digestion | Potassium hydroxide, Acetonitrile, Basic methanol | Carbon and SPE cartridges | Tissue samples (EPA Method 1633) | epa.gov |

| Solid-Liquid Extraction | Methanol, Acetonitrile | SPE | General biological samples | dspsystems.eu |

| Ion-Pair Extraction | - | - | Cynomolgus monkey serum | oup.com |

Chromatographic Separation Techniques

Following extraction and clean-up, the sample extract is analyzed using chromatographic techniques to separate PFHxA from other compounds before detection.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used and effective technique for the quantification of PFHxA and other non-volatile PFAS. mdpi.comeuropa.eumst.dk This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound.

The separation is typically achieved using a C18 reversed-phase column. snu.ac.krrsc.orgrestek.com The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium acetate or ammonium formate) and an organic solvent, most commonly methanol or acetonitrile. sciex.comunitedchem.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with different chain lengths and polarities. sciex.com

While LC is the standard for ionic PFAS like PFHxA, gas chromatography (GC) coupled with mass spectrometry (GC-MS) is employed for the analysis of volatile PFAS species, such as fluorotelomer alcohols (FTOHs), which can be precursors to perfluorocarboxylic acids like PFHxA. europa.eumst.dk For the analysis of the non-volatile potassium perfluorohexanoate salt or its corresponding acid, derivatization to a more volatile form would be required prior to GC analysis, a less common approach compared to direct analysis by LC-MS/MS. Special care must be taken during GC analysis to control for thermal degradation of the compounds in the injector and on the column. europa.eu

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) offers high sensitivity and selectivity, making it ideal for detecting the low concentrations at which PFHxA is often found. The two primary MS techniques employed for PFHxA quantification are tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, often performed on a triple quadrupole (QqQ) mass spectrometer, is a widely used technique for targeted PFAS analysis. fda.gov This approach involves the selection of a specific precursor ion of the analyte of interest, its fragmentation, and the detection of a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. epa.gov

For PFHxA, the precursor ion is typically the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 313. rsc.orgeurl-pops.eu This precursor ion is then fragmented, and specific product ions are monitored for quantification and confirmation. Common transitions for PFHxA include m/z 313 → 269 and 313 → 119. rsc.orgeurl-pops.eu The use of isotopically labeled internal standards, such as ¹³C₂-PFHxA or ¹³C₅-PFHxA, is essential for accurate quantification, as it compensates for matrix effects and variations in instrument response. eurl-pops.eulcms.cz

Table 1: Common MS/MS Transitions for PFHxA Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|

| 313 | 269 | Quantification rsc.orgeurl-pops.eu |

| 313 | 119 | Confirmation rsc.orgeurl-pops.eu |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), utilizing instruments like time-of-flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements (typically within 5 ppm). mdpi.comnih.gov This capability allows for the determination of the elemental composition of an ion, which is invaluable for the identification of unknown or emerging PFAS compounds. nih.govlcms.cz

In the context of PFHxA analysis, HRMS can be used for both targeted quantification and non-targeted screening. waters.comresearchgate.net For targeted analysis, HRMS offers high sensitivity, with detection limits in the low ng/L range having been reported. waters.com For instance, one study detected PFHxA in a drinking water sample with a mass measurement accuracy of 0.8 ppm at a concentration of 5 ng/L. waters.com The high resolving power of HRMS also helps to distinguish target analytes from isobaric interferences, which can be a challenge in complex matrices. mdpi.comlcms.cz

Table 2: Example of High-Resolution Mass Spectrometry Data for PFHxA

| Parameter | Value | Reference |

|---|---|---|

| Theoretical Monoisotopic Mass | 312.9816 u | - |

| Measured Accurate Mass | 312.9807 u | waters.com |

| Mass Accuracy | -0.3 ppm | waters.com |

| Limit of Detection (LOD) | 2 ng/L | waters.com |

Challenges in PFHxA Analysis

Despite the advanced analytical techniques available, the quantification of PFHxA is not without its challenges. These include background contamination, the presence of isomers, and matrix-induced ion suppression.

Background Contamination and Blank Issues

A significant challenge in PFAS analysis is the potential for background contamination from various sources in the laboratory environment. lcms.cznih.gov Polytetrafluoroethylene (PTFE) components in analytical instruments and sample preparation materials can be a source of PFAS contamination. lcms.cz Therefore, rigorous quality control measures, including the analysis of method blanks, are essential to ensure that reported concentrations are not influenced by background contamination. mdpi.com Some studies have successfully demonstrated no detectable contamination in method blanks, ensuring the integrity of the results. mdpi.com

Ion Suppression Effects

Matrix effects, particularly ion suppression, are a common problem in the analysis of PFAS in complex matrices like blood, sludge, and food. nih.govsecure-platform.comee-net.ne.jp Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease in signal intensity and an underestimation of the true concentration. ee-net.ne.jpresearchgate.net

The extent of ion suppression can vary depending on the analyte and the matrix. For PFHxA, ion suppression has been observed in various matrices, including dried blood spots and food samples. nih.govsecure-platform.com The use of isotopically labeled internal standards that co-elute with the native analyte is the most effective way to compensate for ion suppression effects. acs.org Additionally, thorough sample cleanup procedures can help to remove interfering matrix components. uantwerpen.be

Remediation and Treatment Technologies for Perfluorohexanoate Contamination

Water Treatment Strategies

Conventional drinking and wastewater treatment processes such as coagulation, flocculation, and ozonation are largely ineffective at removing PFAS from water. clu-in.orgeuropa.eu Therefore, more advanced and specialized techniques are required to address contamination by compounds like potassium perfluorohexanoate. The primary strategies revolve around either separating the contaminant from the water or destroying it. Field-implemented technologies for treating PFAS in liquids are predominantly limited to ex situ methods that involve sequestration rather than destruction. itrcweb.org

Adsorption-Based Methods